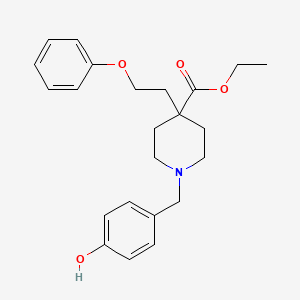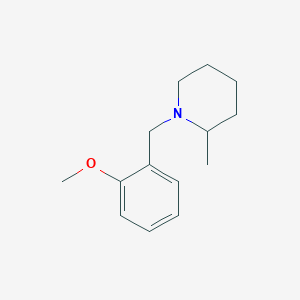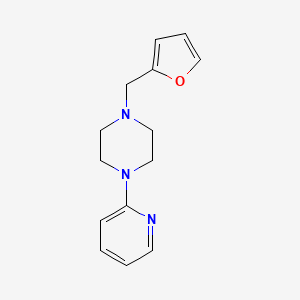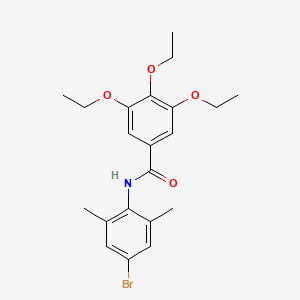
ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of
Mechanism of Action
The mechanism of action of ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the modulation of various signaling pathways and biochemical processes in the body. This compound has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, leading to its potential use in the treatment of neurological disorders. It has also been found to inhibit the activity of various enzymes such as tyrosinase, leading to its potential use in the development of skin whitening agents.
Biochemical and Physiological Effects:
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects in the body. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory disorders. It has also been found to exhibit potential anti-cancer activity by inducing apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of various neurotransmitters and receptors, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its high purity, good yield, and well-established synthesis method. This compound has also been extensively studied for its potential applications in various fields of scientific research, making it a well-characterized compound. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Future Directions
The future directions for research on ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate include its potential use in the development of novel drugs for the treatment of various diseases such as cancer, neurological disorders, and inflammatory disorders. Further studies are needed to establish the safety and efficacy of this compound in humans, as well as to identify potential drug targets and mechanisms of action. In addition, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods to improve yield and purity.
Synthesis Methods
The synthesis method of ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between 4-hydroxybenzaldehyde, 2-phenoxyethanol, and piperidinecarboxylic acid in the presence of ethyl chloroformate. The reaction takes place under reflux conditions using a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield and high purity after purification using column chromatography.
Scientific Research Applications
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit potential anti-cancer activity by inducing apoptosis in cancer cells. In the field of pharmacology, this compound has been shown to modulate the activity of various neurotransmitters and receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In the field of biochemistry, this compound has been found to inhibit the activity of various enzymes such as tyrosinase, making it a potential candidate for the development of skin whitening agents.
properties
IUPAC Name |
ethyl 1-[(4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-2-27-22(26)23(14-17-28-21-6-4-3-5-7-21)12-15-24(16-13-23)18-19-8-10-20(25)11-9-19/h3-11,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGBISXZVERBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)


![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
